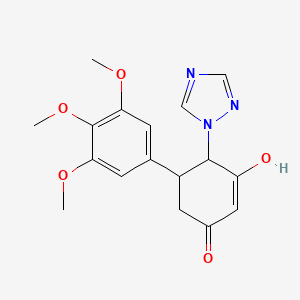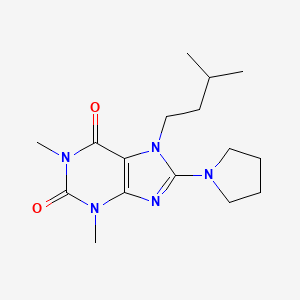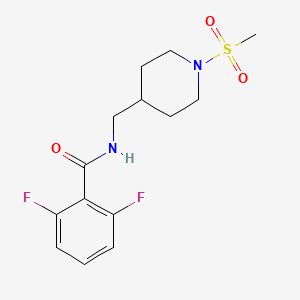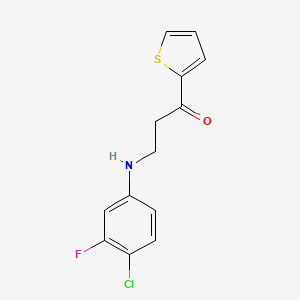
N-(Oxolan-2-ylmethyl)cyclopentanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Oxolan-2-ylmethyl)cyclopentanamine;hydrochloride, also known as LY404039, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective metabotropic glutamate receptor 2/3 (mGluR2/3) agonists, which have been shown to have neuroprotective and antipsychotic effects.
Mechanism of Action
N-(Oxolan-2-ylmethyl)cyclopentanamine;hydrochloride acts as a selective agonist of the mGluR2/3 receptors, which are widely distributed in the brain and play a key role in modulating glutamatergic neurotransmission. Activation of these receptors has been shown to have neuroprotective and antipsychotic effects by reducing glutamate release and increasing GABAergic transmission.
Biochemical and Physiological Effects:
N-(Oxolan-2-ylmethyl)cyclopentanamine;hydrochloride has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce glutamate release, increase GABAergic transmission, and increase brain-derived neurotrophic factor (BDNF) levels, which are all thought to contribute to its neuroprotective and antipsychotic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(Oxolan-2-ylmethyl)cyclopentanamine;hydrochloride is its selectivity for the mGluR2/3 receptors, which allows for more precise targeting of these receptors compared to non-selective agonists. However, one limitation of this compound is its relatively short half-life, which may limit its therapeutic potential.
Future Directions
There are several future directions for research on N-(Oxolan-2-ylmethyl)cyclopentanamine;hydrochloride. One area of interest is its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety. Another area of interest is the development of more potent and long-lasting analogs of this compound, which may have greater therapeutic potential. Finally, further research is needed to better understand the mechanisms underlying the neuroprotective and antipsychotic effects of this compound.
Synthesis Methods
The synthesis of N-(Oxolan-2-ylmethyl)cyclopentanamine;hydrochloride involves several steps, starting with the reaction of 2-hydroxymethyltetrahydrofuran with cyclopentanone in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with ammonia and hydrogen gas to form the final product, which is purified by recrystallization.
Scientific Research Applications
N-(Oxolan-2-ylmethyl)cyclopentanamine;hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, as well as antipsychotic effects in animal models of schizophrenia.
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)cyclopentanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-5-9(4-1)11-8-10-6-3-7-12-10;/h9-11H,1-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNNAFNDMAJLRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2CCCO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Methoxy-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine](/img/structure/B2460787.png)
![N-cyclopentyl-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2460788.png)


![Methyl 3-[4-(chlorosulfonyl)phenyl]prop-2-enoate](/img/structure/B2460792.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2460797.png)
![(1R,2S,5S)-3-Prop-2-enoyl-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2460798.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide](/img/structure/B2460800.png)
